D-Phenylalaninamide

描述

D-Phenylalaninamide is a derivative of the amino acid phenylalanine It is an amide formed by the reaction of phenylalanine with ammonia or an amine

准备方法

Synthetic Routes and Reaction Conditions: D-Phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of D-phenylalanine with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. For example, the use of immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis in a recirculating packed-bed reactor has been shown to produce optically pure D-phenylalanine, which can then be converted to this compound .

化学反应分析

Types of Reactions: D-Phenylalaninamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

科学研究应用

Biochemical Applications

1.1 Enzymatic Synthesis of D-Amino Acids

D-Phenylalaninamide is primarily utilized in enzymatic reactions to produce D-phenylalanine. Research has demonstrated that D-amino acid amidases can convert racemic mixtures into optically pure D-amino acids with high efficiency. For instance, a study revealed that a thermostable D-methionine amidase from Brevibacillus borstelensis effectively catalyzed the conversion of DL-phenylalaninamide to D-phenylalanine with an enantiomeric excess of 97.1% and an enantiomeric ratio of 196% .

Table 1: Enzymatic Conversion Efficiency

| Enzyme | Substrate | Enantiomeric Excess (%) | Enantiomeric Ratio |

|---|---|---|---|

| D-Methionine Amidase | DL-Phenylalaninamide | 97.1 | 196 |

| Other Amidases | Various substrates | Varies | Varies |

1.2 Production of Bioactive Peptides

This compound is also significant in the synthesis of bioactive peptides that exhibit antimicrobial properties. The incorporation of D-amino acids into peptide sequences has been shown to enhance stability against proteolytic enzymes, thereby improving the therapeutic potential of these peptides . This characteristic makes this compound a valuable component in designing new peptide-based drugs.

Pharmaceutical Applications

2.1 Drug Development

This compound's role in drug development is linked to its incorporation into peptide structures that target specific biological pathways. For instance, its structural analogs have been investigated for their ability to modulate opioid receptors, leading to potential applications in treating conditions like chronic pain and pruritus associated with chronic kidney disease . The unique properties of D-amino acids allow for the design of drugs with improved pharmacokinetic profiles.

Case Study: Difelikefalin

Difelikefalin, a synthetic peptide derived from D-amino acids including phenylalanine, has shown efficacy in treating pruritus in patients undergoing hemodialysis. Its selective action on peripheral opioid receptors minimizes central nervous system side effects, highlighting the therapeutic potential of incorporating this compound into drug design .

Food Science Applications

3.1 Detection and Analysis of D-Amino Acids

The presence of D-amino acids, including this compound, has been analyzed in various food products such as dairy and coffee using advanced techniques like capillary gas chromatography . Understanding the occurrence and concentration of these compounds can provide insights into food quality and safety.

Table 2: Detection of D-Amino Acids in Food Products

| Food Product | Method Used | Detected D-Amino Acids |

|---|---|---|

| Dairy Products | Capillary Gas Chromatography | D-Phenylalanine |

| Roasted Coffee | Capillary Gas Chromatography | D-Phenylalanine |

作用机制

D-Phenylalaninamide exerts its effects through various mechanisms:

Enzyme Inhibition: It can inhibit enzymes involved in the metabolism of amino acids, affecting biochemical pathways.

Protein Interactions: It binds to proteins, altering their structure and function, which can influence cellular processes.

Neurotransmitter Modulation: As a derivative of phenylalanine, it may affect the synthesis of neurotransmitters like dopamine and norepinephrine.

相似化合物的比较

L-Phenylalaninamide: The L-isomer of phenylalaninamide, which has different biological activities.

D-Phenylalanine: The parent amino acid, which is a precursor to D-Phenylalaninamide.

Phenylalanylamide: Another derivative of phenylalanine with similar structural features.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and its ability to interact with enzymes and proteins in a distinct manner compared to its L-isomer and other derivatives. This specificity makes it valuable in research and potential therapeutic applications .

生物活性

D-Phenylalaninamide (D-PA) is an intriguing compound belonging to the class of amino acid derivatives, specifically phenylalanine. Its biological activity is noteworthy, particularly in the context of neuropeptide interactions, antimicrobial properties, and potential therapeutic applications. This article delves into the biological activities associated with D-PA, supported by research findings, case studies, and data tables.

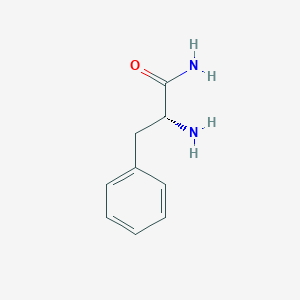

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to the phenylalanine molecule. The chemical structure can be represented as follows:

This structure allows D-PA to interact with various biological targets, influencing physiological processes.

D-PA has been shown to interact with specific receptors in the body, notably the substance P receptor (TACR1). This receptor is involved in pain perception and inflammatory responses. D-PA acts as an inhibitor at this receptor, modulating pathways related to pain signaling and potentially offering therapeutic benefits in pain management .

1. Neuropeptide Interaction

Research has demonstrated that the C-terminal phenylalaninamide residue plays a crucial role in the binding affinity of neuropeptides such as alpha-calcitonin gene-related peptide (alpha CGRP) to its receptor. The absence of this residue significantly diminishes receptor binding, highlighting its importance in neuropeptide activity .

2. Antimicrobial Properties

D-PA exhibits antimicrobial activity, particularly when incorporated into host defense peptides (HDPs). Studies indicate that peptides containing D-amino acids show enhanced stability and selectivity against pathogens compared to their L-enantiomers. The incorporation of D-amino acids often results in improved efficacy against bacteria, fungi, and parasites while reducing cytotoxic effects on mammalian cells .

Case Study 1: Host Defense Peptides

A study explored the incorporation of D-amino acids into HDPs, revealing that these modifications led to peptides with a selectivity index reaching values as high as 400 against cancer cells while maintaining low toxicity to normal cells. This finding underscores the potential for D-PA in designing novel antimicrobial agents .

Case Study 2: Pain Management Applications

In a clinical setting, compounds similar to D-PA have been investigated for their role in managing chronic pain conditions. By inhibiting substance P receptor activity, these compounds may provide relief from neuropathic pain without the side effects commonly associated with traditional analgesics .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426470 | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-59-8 | |

| Record name | (αR)-α-Aminobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PHENYLALANINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the D-Phenylalaninamide's interaction with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide?

A1: Studies using NMR, spin-lattice relaxation rates, viscometry, and flow dichroism reveal a distinct difference in how this compound (specifically, L-lysyl-D-phenylalaninamide) interacts with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide. [] The aromatic ring of L-lysyl-L-phenylalaninamide partially inserts itself between DNA base pairs, while the aromatic ring of L-lysyl-D-phenylalaninamide points outwards into the solution. This suggests that the stereochemistry of the phenylalanine residue, dictated by the L-lysyl residue's interaction with the DNA helix, plays a crucial role in determining the aromatic ring's binding site. []

Q2: Has the crystal structure of this compound been resolved? What can be learned from its structure?

A3: While the crystal structure of this compound itself has not been reported, researchers have crystallized and analyzed similar molecules, such as Pivaloyl-L-prolyl-N-methyl-D-phenylalaninamide. [] This compound, containing this compound within its structure, adopts a typical type-II β-bend conformation stabilized by an intramolecular hydrogen bond. [] This information contributes to understanding the structural tendencies of peptides containing this compound.

Q3: Are there any known enzymes that specifically act on this compound?

A4: Yes, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 exhibits specific hydrolyzing activity towards D-amino-acid amides, including this compound. [] This enzyme, encoded by the daaA gene, shows a preference for substrates with aromatic or hydrophobic side chains. [] Interestingly, despite sequence similarities with DD-peptidases and beta-lactamases, the D-stereospecific amino-acid amidase does not show activity towards their substrates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。